molecular formula C10H9Cl2N B185189 4-(Chloromethyl)quinoline hydrochloride CAS No. 1822-57-7

4-(Chloromethyl)quinoline hydrochloride

Cat. No. B185189
CAS RN: 1822-57-7
M. Wt: 214.09 g/mol
InChI Key: YCSBVZQGDUCJIN-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)quinoline hydrochloride” is a chemical compound with the molecular formula C10H9Cl2N and a molecular weight of 214.09 g/mol . It is a substituted quinoline building block used for the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H .


Chemical Reactions Analysis

The chemical reactivity of quinolines is similar to that of the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid . It is stable under normal conditions but is hygroscopic .

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including those synthesized from 4-(Chloromethyl)quinoline hydrochloride, are recognized for their anticorrosive capabilities. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property is attributed to the high electron density provided by the quinoline structure and its polar substituents, making these derivatives suitable for applications in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).

Green Chemistry in Quinoline Synthesis

The synthesis of quinoline scaffolds, potentially involving this compound as an intermediate, has seen advancements through green chemistry approaches. These methodologies aim to eliminate the use of hazardous chemicals, solvents, and catalysts, reflecting a shift towards more sustainable and environmentally friendly synthetic routes. This approach not only reduces the environmental impact but also enhances the safety and cost-effectiveness of producing quinoline derivatives (Nainwal et al., 2019).

Biological Activities and Drug Discovery

Quinoline and its derivatives have been the focus of extensive research due to their significant biological activities, including anticancer, antimalarial, antimicrobial, and antiviral properties. The structural modification of quinoline compounds, such as those derived from this compound, plays a crucial role in the development of new drugs. These modifications aim to enhance the therapeutic efficacy, reduce toxicity, and overcome resistance mechanisms. Quinoline-based compounds continue to be explored for their potential in treating a wide range of diseases, underscoring their importance in medicinal chemistry (Shang et al., 2018).

Anticancer and Antimicrobial Applications

The hybridization of quinoline scaffolds with other biologically active moieties has led to the development of compounds with potent anticancer and antimicrobial activities. Quinoline-chalcone hybrids, for instance, demonstrate a range of mechanisms of action, including the inhibition of tubulin polymerization and various kinases. This versatility highlights the quinoline scaffold's capacity to serve as a foundation for the design of multifunctional drugs with enhanced potency and specificity (Mohamed & Abuo-Rahma, 2020).

Environmental Degradation

In addition to their pharmaceutical applications, quinoline derivatives are also investigated for their environmental impact, particularly in the degradation of quinoline-based pollutants. Research into the biodegradation pathways and the efficiency of various technologies to remove quinoline from the environment is crucial for mitigating its harmful effects on human health and ecological systems. The understanding of quinoline's degradation mechanisms can inform the development of more effective environmental remediation strategies (Luo et al., 2020).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal, synthetic organic, and industrial chemistry . There is growing interest in quinoline as a therapeutic alternative in the treatment of various diseases . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

4-(chloromethyl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSBVZQGDUCJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629509
Record name 4-(Chloromethyl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1822-57-7
Record name 4-(Chloromethyl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of quinolin-4-ylmethanol MDE 32014 (0.28 g, 1.76 mmol) in dry CH2Cl2 (18 mL) at 0° C. under N2 in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (2.6 mL, 36.0 mmol) and the mixture was stirred for 1 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 4-(chloromethyl)quinoline hydrochloride MDE 32016 as an off-white solid (246 mg, 65% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
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Quantity
2.6 mL
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reactant
Reaction Step Two
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Yield
65%

Synthesis routes and methods II

Procedure details

A reaction mixture of 4-(hydroxymethyl)-quinoline hydrobromide (2.0 g, 12.6mmol) and thionylchloride (20 mL) was heated to reflux for 2 hours. This was allowed to cool and then concentrated in vacuum. The green solid was treated with ethyl ether, filtered, washed with ethyl ether and dried in vacuum to yield 4-(chloromethyl)-quinoline hydrochloride (2.17 g, 80.7%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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